molecular formula C9H13N3O3 B6086623 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B6086623
M. Wt: 211.22 g/mol
InChI Key: FXCXBSKICMASKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Meldrum's acid, is an organic compound that has gained significant attention in scientific research due to its unique chemical properties. It is a white crystalline powder that is soluble in water and organic solvents. Meldrum's acid has been widely used as a building block in the synthesis of various organic compounds.

Mechanism of Action

5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid acts as a nucleophile in organic reactions, which makes it a useful building block in the synthesis of various organic compounds. It can also act as a weak acid, which allows it to participate in acid-catalyzed reactions. 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid has been shown to undergo reversible protonation and deprotonation, which makes it a versatile reagent in organic synthesis.
Biochemical and physiological effects:
5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit some cytotoxicity against cancer cells in vitro, which suggests that it may have potential as an anti-cancer agent. Further studies are needed to investigate the potential biochemical and physiological effects of 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid.

Advantages and Limitations for Lab Experiments

5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and the yield of the reaction is typically high. 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid is also stable under a wide range of conditions, which makes it a useful reagent in organic synthesis. However, 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid can be difficult to handle due to its hygroscopic nature, which requires careful handling and storage.

Future Directions

There are several future directions for research on 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid. One potential area of research is the development of new synthetic methods using 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid as a building block. Another potential area of research is the investigation of the potential biochemical and physiological effects of 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid. Additionally, 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid may have potential as a catalyst in organic reactions, which could be an area of future research. Overall, 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid has significant potential for use in organic synthesis and scientific research.

Synthesis Methods

5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid can be synthesized via the reaction of malonic acid with acetone in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to form 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid. The yield of the reaction is typically high, and the process is relatively simple and cost-effective.

Scientific Research Applications

5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid has been widely used in scientific research as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has been used in the synthesis of antiviral agents, anti-cancer drugs, and antibiotics. 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid has also been used in the development of new materials, such as polymers and liquid crystals.

properties

IUPAC Name

6-hydroxy-5-(2-methylpropyliminomethyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-5(2)3-10-4-6-7(13)11-9(15)12-8(6)14/h4-5H,3H2,1-2H3,(H3,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCXBSKICMASKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN=CC1=C(NC(=O)NC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(2-methylpropyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

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